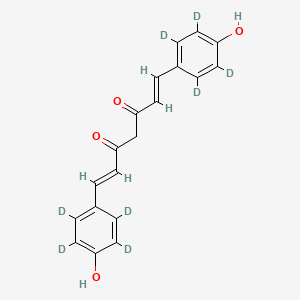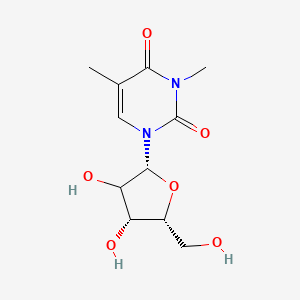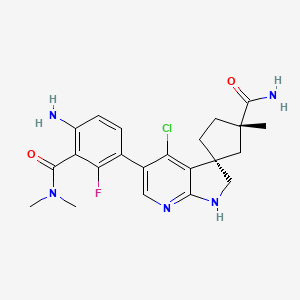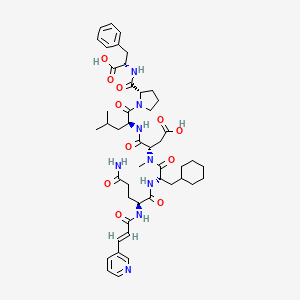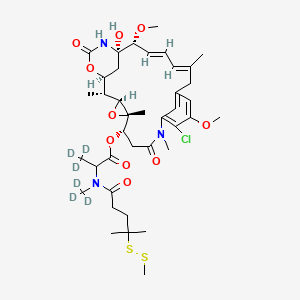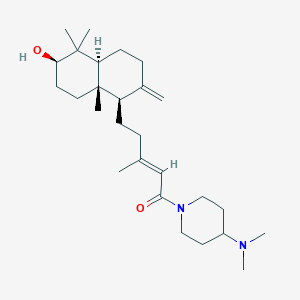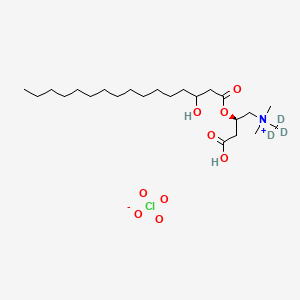
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves several steps. The initial step typically includes the esterification of L-carnitine with 3-dl-hydroxypalmitic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The perchlorate ion can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like halides or cyanides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
Mechanism of Action
The mechanism of action of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves its role in the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, which generates energy in the form of ATP. The compound interacts with various molecular targets, including carnitine acyltransferases and mitochondrial membrane transporters, to facilitate this process.
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another derivative of L-carnitine with a similar role in fatty acid metabolism but with additional neuroprotective effects.
Propionyl-L-carnitine: Known for its cardiovascular benefits and its role in improving blood flow and reducing oxidative stress.
Uniqueness
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is unique due to its specific structural modifications, which may enhance its stability and bioavailability compared to other L-carnitine derivatives. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research.
Properties
Molecular Formula |
C23H46ClNO9 |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-hydroxyhexadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C23H45NO5.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4;2-1(3,4)5/h20-21,25H,5-19H2,1-4H3;(H,2,3,4,5)/t20?,21-;/m1./s1/i2D3; |
InChI Key |
WGYVYANKACGYKU-PSSYEFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(CCCCCCCCCCCCC)O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


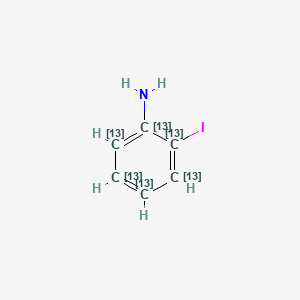
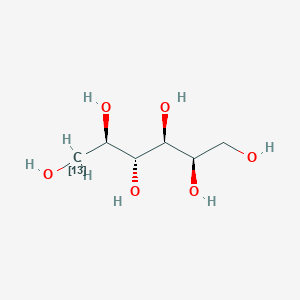
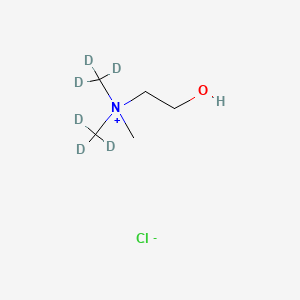
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)

